molecular formula C19H21N5O3 B3037584 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-89-4

3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3037584
CAS No.: 483994-89-4
M. Wt: 367.4 g/mol
InChI Key: RJFMPSNIYUQFOM-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a tetrazole ring, which is known for its stability and bioactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Amide Bond Formation: The amide bond is formed by reacting the tetrazole-containing intermediate with 2,4-dimethoxyphenyl and 4-methylphenyl groups under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing tetrazole rings.

Biology

In biological research, compounds with tetrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medically, tetrazole-containing compounds are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole-containing compounds can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide
  • 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)butanamide

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific substitution pattern and the presence of both methoxy and tetrazole groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-7-14(8-5-12)20-19(25)16(18-21-23-24-22-18)10-13-6-9-15(26-2)11-17(13)27-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFMPSNIYUQFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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